molecular formula C9H14N2O B13984006 5-(Tert-butoxy)pyridin-3-amine

5-(Tert-butoxy)pyridin-3-amine

Cat. No.: B13984006
M. Wt: 166.22 g/mol
InChI Key: HUKKGCLRVGLNRW-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a tert-butoxy group at the 5-position and an amine group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 5-(Tert-butoxy)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

5-(Tert-butoxy)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the amine group can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Tert-butoxy)pyridine: Lacks the amine group, making it less reactive in certain biochemical assays.

    3-Aminopyridine: Lacks the tert-butoxy group, resulting in different solubility and reactivity properties.

    5-(Tert-butoxy)-2-methylpyridine: Contains a methyl group instead of an amine group, altering its chemical behavior.

Uniqueness

5-(Tert-butoxy)pyridin-3-amine is unique due to the presence of both the tert-butoxy and amine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-9(2,3)12-8-4-7(10)5-11-6-8/h4-6H,10H2,1-3H3

InChI Key

HUKKGCLRVGLNRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CN=CC(=C1)N

Origin of Product

United States

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